molecular formula C8H7F2NO2 B1428369 Methyl 3-amino-2,5-difluorobenzoate CAS No. 1186194-15-9

Methyl 3-amino-2,5-difluorobenzoate

Cat. No.: B1428369
CAS No.: 1186194-15-9
M. Wt: 187.14 g/mol
InChI Key: WLDJUQONBUMMQH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,5-difluorobenzoate is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol . It is a derivative of benzoic acid, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2,5-difluorobenzoate typically involves the esterification of 3-amino-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-amino-2,5-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,5-difluorobenzoate involves its interaction with specific molecular targets. The amino and difluoro substituents on the benzene ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects .

Comparison with Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 3,5-difluorobenzoate
  • Methyl 2-fluorobenzoate

Comparison: Methyl 3-amino-2,5-difluorobenzoate is unique due to the specific positioning of the amino and difluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amino group at the 3-position allows for specific interactions that are not possible with Methyl 2-amino-4,5-difluorobenzoate .

Properties

IUPAC Name

methyl 3-amino-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDJUQONBUMMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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